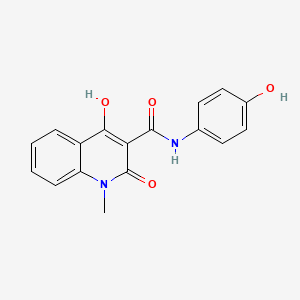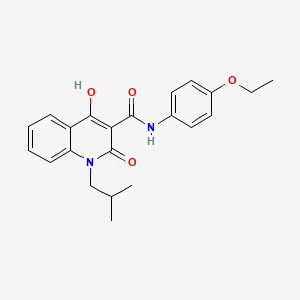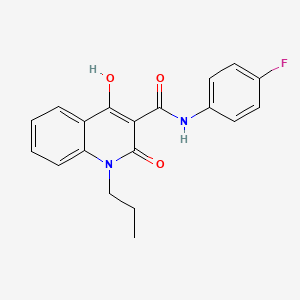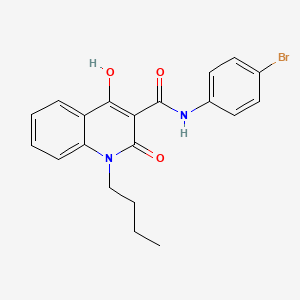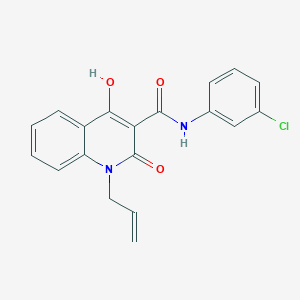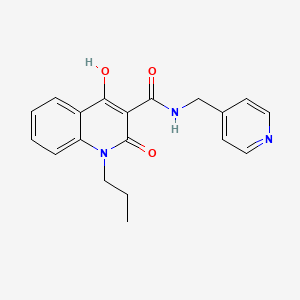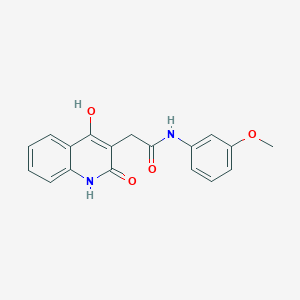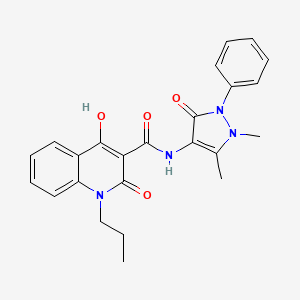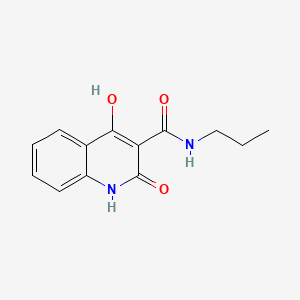![molecular formula C15H9N3O2S B5913473 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK-3β inhibitor, owing to its ability to inhibit the activity of glycogen synthase kinase 3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a key role in regulating various cellular processes, including glucose metabolism, cell proliferation, apoptosis, and gene expression. In
作用機序
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one inhibits the activity of GSK-3β by binding to its ATP-binding site. This prevents the phosphorylation of downstream targets of GSK-3β, leading to a cascade of downstream effects. The inhibition of GSK-3β has been shown to have various effects on cellular processes, including the regulation of glucose metabolism, cell proliferation, apoptosis, and gene expression.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that GSK-3β inhibition leads to the activation of the Wnt/β-catenin signaling pathway, which plays a key role in cell proliferation and differentiation. In vivo studies have shown that GSK-3β inhibition leads to the activation of insulin signaling pathways, which play a key role in glucose metabolism. Additionally, GSK-3β inhibition has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has several advantages for lab experiments. It is a highly specific inhibitor of GSK-3β, which allows for the study of the specific effects of GSK-3β inhibition. Additionally, it has been extensively studied in vitro and in vivo, which allows for the comparison of results across different studies. However, there are also limitations to the use of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in lab experiments. It has been shown to have low solubility in water, which can lead to issues with drug delivery. Additionally, it has been shown to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one. One area of research is the study of its potential applications in the treatment of Alzheimer's disease. GSK-3β has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of GSK-3β has been shown to have therapeutic potential in animal models of the disease. Additionally, there is potential for the use of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in the treatment of diabetes and cancer. Further research is needed to determine the effectiveness of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in these diseases and to develop more effective drug delivery methods.
合成法
The synthesis of 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one is a multi-step process that involves the reaction of several chemical reagents. The first step involves the synthesis of 4-bromo-2-nitropyridine, which is then reacted with 2-thiophenecarboxylic acid to form 2-(4-bromopyridin-2-yl)thiophene-3-carboxylic acid. This compound is then reacted with 2-aminopyridine to form 4-(2-amino-4-pyridinyl)thieno[2,3-b]pyridine-2-carboxylic acid. The final step involves the reduction of the nitro group to form 4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one.
科学的研究の応用
4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been extensively studied for its potential applications in scientific research. One of the main areas of research is the study of GSK-3β inhibition. GSK-3β plays a key role in various cellular processes, and its dysregulation has been implicated in various diseases, including Alzheimer's disease, diabetes, cancer, and bipolar disorder. Inhibition of GSK-3β has been shown to have therapeutic potential in these diseases.
特性
IUPAC Name |
6-hydroxy-11-pyridin-4-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c19-11-7-12(20)18-13-9-1-2-10(8-3-5-16-6-4-8)17-15(9)21-14(11)13/h1-7H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCGLYCUOKTTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C3=C(S2)C(=CC(=O)N3)O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Pyridyl)pyridino[2',3'-4,5]thiopheno[2,3-b]pyridine-2,4-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

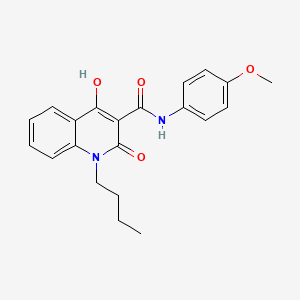
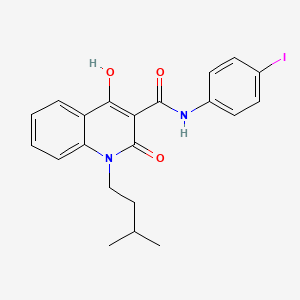
![1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913407.png)
